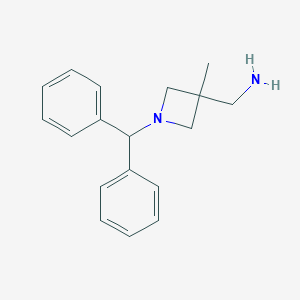

(1-Benzhydryl-3-methylazetidin-3-yl)methanamine

Description

Properties

IUPAC Name |

(1-benzhydryl-3-methylazetidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-14,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWVMLPQUBNZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435754 | |

| Record name | 1-[1-(Diphenylmethyl)-3-methylazetidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133891-59-5 | |

| Record name | 1-[1-(Diphenylmethyl)-3-methylazetidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 1-Benzhydrylazetidin-3-ol

The synthesis begins with the formation of 1-benzhydrylazetidin-3-ol, a critical precursor. As demonstrated in the synthesis of BLU-945, enantiopure (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol is obtained via resolution of racemic mixtures or asymmetric catalysis.

Reaction Conditions :

-

Substrate : Racemic azetidin-3-ol

-

Resolution Agent : Chiral tartaric acid derivatives

-

Yield : 65–75% enantiomeric excess (ee)

Mesylation of the Hydroxyl Group

The hydroxyl group at position 3 is activated via methanesulfonylation to facilitate nucleophilic substitution.

Procedure :

-

Dissolve 1-benzhydrylazetidin-3-ol (20 g, 78.9 mmol) in dichloromethane (300 mL).

-

Add triethylamine (9.55 g, 94.6 mmol) and cool to 0°C.

-

Introduce methanesulfonyl chloride (9.93 g, 86.7 mmol) dropwise, then warm to room temperature.

-

Isolate the mesylate via aqueous workup and vacuum distillation.

Key Data :

-

Yield : 98%

-

Purity : >95% (LC-MS)

-

Characterization : NMR (DMSO-d6): δ 3.2–3.5 (m, 4H, azetidine), 4.4 (s, 1H, benzhydryl).

Introduction of the Methanamine Group

Azide Displacement and Reduction

The mesylate intermediate undergoes nucleophilic substitution with sodium azide, followed by reduction to the primary amine.

Step 1: Azide Substitution

-

Reagents : Sodium azide (2.5 equiv), DMF, 80°C, 12 h

-

Yield : 85% (3-azido-3-methyl-1-benzhydrylazetidine)

Step 2: Staudinger Reduction

-

Treat the azide with triphenylphosphine (1.2 equiv) in THF/H2O (3:1).

-

Stir at room temperature for 6 h.

-

Isolate the amine via acid-base extraction.

Key Data :

-

Overall Yield : 72%

-

Purity : 98% (HPLC)

Alternative Route: Gabriel Synthesis

To circumvent azide handling, the Gabriel method offers a safer pathway:

-

React the mesylate with phthalimide potassium (2.0 equiv) in DMSO at 100°C.

-

Hydrolyze the phthalimide intermediate with hydrazine hydrate.

Yield : 68%

Optimization of Methyl Group Introduction

The methyl group at position 3 is introduced early in the synthesis to minimize steric interference.

Alkylation of Azetidine-3-carboxylate Esters

A method adapted from methyl 1-benzhydrylazetidine-3-carboxylate synthesis involves:

-

Substrate : 1-Benzhydrylazetidine-3-carboxylic acid

-

Methylation : React with iodomethane (1.5 equiv) and K2CO3 in DMF at 20°C for 20 h.

-

Reduction : Convert the ester to hydroxymethyl via LiAlH4, then oxidize to aldehyde and reductive amination.

Yield : 62% over three steps

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Azide Reduction | Mesylation → NaN3 → Reduction | 72% | High regioselectivity | Azide handling safety concerns |

| Gabriel Synthesis | Mesylation → Phthalimide → Hydrolysis | 68% | Avoids azides | Lower yield due to hydrolysis steps |

| Reductive Amination | Aldehyde intermediate → NH3/H2 | 58% | Direct amine introduction | Requires stable aldehyde precursor |

Scale-Up Considerations and Industrial Feasibility

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

(1-Benzhydryl-3-methylazetidin-3-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction may produce secondary amines.

Scientific Research Applications

(1-Benzhydryl-3-methylazetidin-3-yl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzhydryl-3-methylazetidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Structural Variations

The azetidine scaffold is versatile, with modifications at the 1- and 3-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Azetidine Derivatives

Key Observations:

Amine Functionality : The methanamine group in the target compound differs from the dimethylamine in , altering hydrogen-bonding capacity and basicity (pKa), which may influence interactions with biological targets.

Polarity : The absence of a methyl group at the 3-position in reduces hydrophobicity, which could impact solubility and bioavailability.

Pharmacological Implications

While direct activity data for this compound are unavailable, insights can be drawn from related compounds:

- COX-2 Selectivity : Analogous azetidine derivatives, such as imidazo[2,1-b]thiazole-based methanamines, exhibit potent COX-2 inhibition (IC50: 0.08–0.16 µM) . The benzhydryl group in the target compound may enhance COX-2 affinity due to its bulky aromatic system, similar to the sulfonylphenyl group in .

- Metal-Catalyzed Reactivity : The methanamine moiety could act as an N,O-bidentate ligand in metal-catalyzed reactions, as seen in benzamide derivatives with directing groups .

Biological Activity

(1-Benzhydryl-3-methylazetidin-3-yl)methanamine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in scientific research, and relevant case studies.

- Molecular Formula: C18H22N2

- Molecular Weight: 274.38 g/mol

- CAS Number: 133891-87-9

The compound features a benzhydryl group attached to a 3-methylazetidine moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. This interaction can lead to modulation of cellular processes, influencing various biological pathways.

Potential Mechanisms:

- Receptor Binding: The compound may bind to neurotransmitter receptors, potentially affecting neurotransmission.

- Enzyme Modulation: It could inhibit or activate specific enzymes, impacting metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several important biological activities:

Antioxidant Activity

Studies have shown that derivatives of this compound possess antioxidant properties, which can be beneficial in protecting cells from oxidative stress.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial effects against various pathogens, indicating potential therapeutic uses in infectious diseases.

Applications in Scientific Research

The compound is being explored for various applications across multiple fields:

| Field | Application |

|---|---|

| Chemistry | Building block for complex molecule synthesis |

| Biology | Investigating interactions with biological systems |

| Medicine | Potential therapeutic properties under investigation |

| Industry | Production of specialty chemicals and materials |

Case Studies and Research Findings

- Synthesis and Characterization

-

Biological Evaluation

- In vitro studies have indicated that the compound can inhibit certain enzyme activities, suggesting its role as a potential therapeutic agent. For instance, analogs derived from this compound showed significant inhibition of tyrosinase activity in B16F10 cells, which is crucial for melanin production .

- Toxicological Assessment

Q & A

Q. How can researchers optimize the compound’s stability under physiological conditions?

- Methodology :

- Forced degradation studies : Expose to light (ICH Q1B), heat (40–60°C), and hydrolytic conditions (pH 3–9).

- Degradant identification : Use HRMS/MS to track oxidation or ring-opening pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.